H-His-Phe-OH

Description

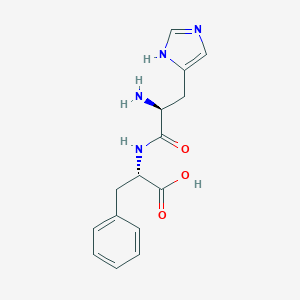

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAUFHMAAVTODF-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168606 |

Source

|

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16874-81-0 |

Source

|

| Record name | Histidylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-His-Phe-OH: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-His-Phe-OH, also known as Histidyl-Phenylalanine, is a molecule of significant interest in pharmacological research due to its targeted biological activity. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on its role as a competitive inhibitor of histidine decarboxylase (HDC) and its subsequent effects on physiological processes, particularly gastric acid secretion. This document includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a dipeptide composed of L-histidine and L-phenylalanine. Its primary recognized biological function is the competitive inhibition of histidine decarboxylas (HDC), the enzyme responsible for the conversion of histidine to histamine. By modulating histamine synthesis, this compound indirectly influences a range of physiological responses mediated by histamine, most notably the secretion of gastric acid. This targeted action makes it a valuable tool for studying the roles of histamine in various biological systems and a potential lead compound for the development of therapeutic agents.

Mechanism of Action: Competitive Inhibition of Histidine Decarboxylase

This compound exerts its biological effect by acting as a competitive inhibitor of the enzyme histidine decarboxylase (EC 4.1.1.22). HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the sole step in the biosynthesis of histamine.

The inhibitory action of this compound is attributed to its structural similarity to the natural substrate, L-histidine. By binding to the active site of HDC, this compound prevents the binding and subsequent decarboxylation of histidine, thereby reducing the production of histamine. This reduction in histamine levels is the primary mechanism through which this compound modulates physiological processes.

Quantitative Data on Inhibitory Activity

For comparative purposes, the following table presents the inhibitory constants for other known competitive inhibitors of histidine decarboxylase. This provides a context for the potential potency of peptide-based inhibitors like this compound.

| Inhibitor | Type of Inhibition | Ki Value (μM) | IC50 Value (μM) | Organism/Enzyme Source | Reference |

| This compound | Competitive | Not Available | Not Available | Mammalian | Hammar & Ragnarsson, 1979 |

| L-Histidine methyl ester | Competitive | 460 | - | Rat Fetal Liver HDC | Komori et al., 2012 |

| (S)-α-Fluoromethylhistidine | Suicide Inhibitor | - | >10 (in vitro) | Human Leukocyte HDC | Duggan et al., 1984 |

| Epicatechin gallate (ECG) | Competitive | 10 | - | Recombinant Human HDC | Nitta et al., 2007[1] |

Experimental Protocols

In Vitro Histidine Decarboxylase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of this compound on HDC activity by measuring the production of radiolabeled histamine from radiolabeled histidine.

Materials:

-

Enzyme Source: Partially purified histidine decarboxylase from a suitable source (e.g., rat fetal liver, mastocytoma cells).

-

Substrate: L-[³H]-Histidine.

-

Inhibitor: this compound.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Reaction Termination Solution: Perchloric acid (e.g., 0.4 M).

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

-

Chromatography supplies: Cation-exchange column.

Procedure:

-

Enzyme Preparation: Prepare a solution of partially purified HDC in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, PLP, and the desired concentration of this compound.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add L-[³H]-Histidine to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a small volume of cold perchloric acid.

-

Separation of Histamine: Separate the product, [³H]-histamine, from the unreacted substrate, L-[³H]-histidine, using cation-exchange chromatography.

-

Quantification: Elute the [³H]-histamine and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for histidine is known.

Figure 1. Workflow for the in vitro histidine decarboxylase inhibition assay.

In Vivo Assessment of Gastric Acid Secretion

This protocol describes a method to evaluate the effect of this compound on gastric acid secretion in a rat model.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Anesthetic: Urethane or a similar long-acting anesthetic.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Stimulant: A secretagogue such as histamine or pentagastrin.

-

Surgical Instruments.

-

Perfusion Pump.

-

pH Meter and Electrode.

-

Titration equipment (e.g., burette, NaOH solution).

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of compounds.

-

Stomach Cannulation: Ligate the pylorus and insert a cannula into the stomach through an incision in the forestomach for collection of gastric contents.

-

Basal Secretion: Collect gastric juice for a basal period to establish a baseline secretion rate.

-

Administration of this compound: Administer this compound intravenously at various doses.

-

Stimulation of Acid Secretion: After a suitable pre-treatment period with this compound, administer a secretagogue (e.g., histamine or pentagastrin) to stimulate gastric acid secretion.

-

Collection of Gastric Juice: Collect gastric juice at regular intervals (e.g., every 15-30 minutes) for a defined period.

-

Measurement of Acid Output: Measure the volume of each gastric juice sample and determine the acid concentration by titrating with a standard NaOH solution to a pH of 7.0.

-

Data Analysis: Calculate the total acid output (volume × concentration) for each collection period. Compare the acid output in animals treated with this compound to that in control animals (vehicle-treated) to determine the percentage of inhibition. Construct a dose-response curve to evaluate the potency of this compound in vivo.

Signaling Pathway

The biological function of this compound is intrinsically linked to the signaling pathway of histamine. By inhibiting HDC, this compound reduces the available pool of histamine, thereby attenuating its downstream effects. In the context of gastric acid secretion, this involves the H2 receptor signaling cascade in parietal cells.

Figure 2. Signaling pathway of this compound's effect on gastric acid secretion.

Pathway Description:

-

Histamine Synthesis: In enterochromaffin-like (ECL) cells of the stomach, L-histidine is converted to histamine by the enzyme histidine decarboxylase (HDC).

-

Inhibition by this compound: this compound competitively binds to the active site of HDC, preventing the synthesis of histamine.

-

Reduced Histamine Release: The inhibition of HDC leads to a decrease in the amount of histamine released from ECL cells.

-

H2 Receptor Activation: The reduced level of histamine results in decreased binding to and activation of H2 receptors on the surface of gastric parietal cells.

-

Downstream Signaling: The activation of the H2 receptor, a Gs protein-coupled receptor, normally stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Proton Pump Activation: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump).

-

Gastric Acid Secretion: The activated proton pump translocates to the apical membrane of the parietal cell and actively secretes H+ ions into the gastric lumen, leading to the formation of hydrochloric acid (HCl).

-

Effect of this compound: By reducing histamine levels, this compound dampens this entire signaling cascade, resulting in a decrease in gastric acid secretion.

Conclusion

This compound is a dipeptide that functions as a competitive inhibitor of histidine decarboxylase. Its primary biological effect is the reduction of histamine synthesis, which in turn modulates histamine-dependent physiological processes such as gastric acid secretion. While specific quantitative data on its inhibitory potency is not widely available, the established mechanism of action and the availability of robust experimental protocols make it a valuable tool for research in pharmacology and drug development. Further studies to precisely quantify its inhibitory constants and explore its potential therapeutic applications are warranted.

References

His-Phe Dipeptide: A Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The His-Phe (Histidyl-Phenylalanine) dipeptide is a small biomolecule composed of the amino acids histidine and phenylalanine. Emerging research into bioactive peptides has highlighted their potential as therapeutic agents due to their high specificity and safety profiles. This technical guide provides a comprehensive overview of the potential in vitro mechanisms of action of the His-Phe dipeptide, focusing on its core activities in enzyme inhibition, antioxidant effects, and anti-inflammatory pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While direct in vitro data for the His-Phe dipeptide is emerging, this guide consolidates findings from studies on His-Phe containing peptides and related structures to elucidate its probable mechanisms.

Enzyme Inhibition

The His-Phe dipeptide and its derivatives have been investigated for their potential to inhibit key enzymes involved in physiological regulation, particularly those related to cardiovascular health.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a primary target for antihypertensive drugs. Peptides containing phenylalanine have shown notable ACE inhibitory activity.

Quantitative Data for ACE Inhibition by Related Peptides

While a specific IC50 value for the His-Phe dipeptide is not prominently available in the reviewed literature, studies on peptides containing phenylalanine provide valuable insights into its potential inhibitory capacity.

| Peptide/Compound | IC50 Value | Notes |

| l-Phe-d-His-l-Leu | 53.32 ± 0.13 nmol/L | A tripeptide containing the His-Phe motif, demonstrating potent competitive inhibition of ACE.[1] |

| Various Tripeptides | 5.86 to 21.84 µM | Top-ranked peptides from an in silico screening, many containing aromatic amino acids. |

| Black Tea Peptides | 121.11 to 210.03 µmol/L | Peptides identified from black tea exhibiting uncompetitive or non-competitive inhibition. |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is based on the method described by Cushman and Cheung with modifications.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

-

His-Phe dipeptide (or test compound)

-

Assay Buffer: 50 mM HEPES buffer with 300 mM NaCl, pH 8.3

-

Stopping Solution: 1 M HCl

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Preparation of Solutions: Prepare stock solutions of HHL, ACE, and the His-Phe dipeptide in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, pre-incubate 20 µL of the His-Phe dipeptide solution at various concentrations with 20 µL of 5 mM HHL solution in 90 µL of assay buffer at 37°C for 5 minutes.

-

Enzyme Reaction: Initiate the reaction by adding 20 µL of ACE solution (0.04 U/mL).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding 50 µL of 1 M HCl.

-

HPLC Analysis: Separate and quantify the product, hippuric acid, by injecting 10 µL of the terminated reaction mixture into the HPLC system. The mobile phase is typically 25% acetonitrile in 0.1% trifluoroacetic acid, with detection at 228 nm.

-

Calculation: The IC50 value, the concentration of the peptide required to inhibit 50% of ACE activity, is determined by plotting the percentage of ACE inhibition versus the logarithm of the peptide concentration.

Other Enzymatic Inhibition

The His-Phe dipeptide has also been noted as a competitive inhibitor of histidine decarboxylase, an enzyme responsible for the conversion of histidine to histamine, which is involved in inflammatory and allergic responses.

Antioxidant Activity

Peptides containing histidine and aromatic amino acids like phenylalanine are known to possess antioxidant properties. The imidazole ring of histidine can chelate metal ions and scavenge hydroxyl radicals, while the aromatic ring of phenylalanine can donate electrons to neutralize free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

DPPH solution (0.1 mM in ethanol or methanol)

-

His-Phe dipeptide (or test compound) dissolved in ethanol or methanol

-

Ethanol or methanol as a solvent

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in ethanol or methanol. The solution should have a deep violet color.

-

Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the His-Phe dipeptide solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

-

Incubation: Vigorously shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank sample containing the solvent instead of the peptide solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: DPPH Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the peptide that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Mechanisms

The potential anti-inflammatory effects of the His-Phe dipeptide are likely mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokine Production

Peptides can influence the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells like macrophages.

Experimental Protocol: Measurement of Cytokine Production in Macrophages

This protocol uses the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

His-Phe dipeptide

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the His-Phe dipeptide for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of the His-Phe dipeptide on cytokine production by comparing the results from treated and untreated (LPS only) cells.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of bioactive peptides are often attributed to their ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Peptides can inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, are key kinases that regulate cellular responses to a variety of stimuli, including inflammatory signals. Activation of p38 MAPK, for example, leads to the production of pro-inflammatory cytokines. Peptides can exert anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases.

Experimental Protocol: Western Blot for MAPK Phosphorylation

This protocol assesses the effect of a peptide on the activation of MAPK pathways.

Materials:

-

RAW 264.7 cells

-

LPS

-

His-Phe dipeptide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with the His-Phe dipeptide and/or LPS as described in the cytokine assay protocol.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the MAPK of interest (e.g., p38).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of MAPK activation.

Summary and Future Directions

The His-Phe dipeptide exhibits a promising profile for several in vitro mechanisms of action, including enzyme inhibition, antioxidant activity, and anti-inflammatory effects. The presence of histidine and phenylalanine residues suggests a strong potential for ACE inhibition and free radical scavenging. Furthermore, its potential to modulate key inflammatory signaling pathways like NF-κB and MAPK warrants further investigation.

While this guide provides a comprehensive overview based on existing literature for related peptides, there is a clear need for further research to specifically quantify the bioactivities of the His-Phe dipeptide itself. Future studies should focus on determining the precise IC50 values of His-Phe in various enzyme and antioxidant assays and elucidating its specific effects on inflammatory signaling cascades and cytokine production. Such data will be invaluable for the continued development of this and other bioactive peptides as potential therapeutic agents.

References

A Technical Guide to the Physicochemical Properties and Structure of H-His-Phe-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the dipeptide L-Histidyl-L-Phenylalanine (H-His-Phe-OH), detailing its chemical structure, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities where this dipeptide is of interest.

Chemical Structure and Identifiers

This compound is a dipeptide resulting from the formal condensation of the carboxyl group of L-histidine with the amino group of L-phenylalanine.[1][2] This structure brings together the unique properties of an imidazolic amino acid (histidine) and an aromatic amino acid (phenylalanine).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | [2] |

| CAS Number | 16874-81-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈N₄O₃ | [2][3] |

| SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [2] |

| Synonyms | Histidylphenylalanine, His-Phe |[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. Key quantitative properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 302.33 g/mol | [2][3] |

| Theoretical Isoelectric Point (pI) | 7.88 | [3] |

| LogP (octanol-water partition) | -2.3 (Extrapolated) | [2] |

| GRAVY Score | -0.2 | [3] |

| Physical Form | Solid, Powder |[2][3] |

Solubility Specific quantitative solubility data for this compound is not readily available in the literature. However, general characteristics can be inferred. As a peptide, its solubility is pH-dependent.[4] For purification via High-Performance Liquid Chromatography (HPLC), trifluoroacetic acid (TFA) is often used, and the resulting TFA salt form of the peptide generally exhibits enhanced solubility in aqueous solutions.[3]

Thermal Properties The direct measurement of melting points for many dipeptides using conventional differential scanning calorimetry is often hindered by thermal decomposition occurring before melting.[5][6] Advanced techniques such as Fast Scanning Calorimetry (FSC), which uses ultra-high heating rates, can successfully measure the melting properties of peptides while avoiding decomposition.[6][7]

Biological Activity: Inhibition of Histidine Decarboxylase

This compound is known as a competitive inhibitor of histidine decarboxylase.[3] This enzyme catalyzes the conversion of L-histidine to histamine, a key mediator in allergic reactions and gastric acid secretion. By inhibiting this enzyme, this compound can reduce histamine production, which has been studied for its effect on gastric acid secretion.[3]

Caption: Mechanism of action for this compound as an inhibitor.

Experimental Protocols

This section details common experimental methodologies relevant to the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing short peptides like this compound.[8] The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

-

Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of two solvents:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peptide peak.

-

Analysis & Lyophilization: Analyze collected fractions for purity (e.g., by mass spectrometry) and lyophilize the pure fractions to obtain the final peptide powder.[3]

The solubility of a dipeptide can be determined using established gravimetric or photometric methods.[6][9]

Caption: Experimental workflow for determining peptide solubility.

Protocol: Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial to ensure a saturated solution is formed.[6]

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.[6]

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification (Photometric): Carefully take a precise aliquot of the clear supernatant, dilute if necessary, and measure its absorbance at a characteristic wavelength (e.g., ~214 nm for the peptide bond or ~257 nm for phenylalanine). Calculate the concentration using a standard curve.[9]

-

Quantification (Gravimetric): Transfer a precise volume of the clear supernatant to a pre-weighed container. Evaporate the solvent completely under vacuum. Weigh the container with the dried peptide residue. The difference in weight gives the mass of the dissolved peptide.[6][9]

-

Calculation: Express the final solubility in appropriate units, such as mg/mL or mol/L.

References

- 1. This compound | 16874-81-0 [amp.chemicalbook.com]

- 2. Histidylphenylalanine | C15H18N4O3 | CID 152198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

H-His-Phe-OH: Investigating a Potential Inhibitor of Histidine Decarboxylase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the inhibition of histidine decarboxylase (HDC) by various compounds. However, a thorough review of existing research reveals a notable absence of studies specifically investigating the dipeptide H-His-Phe-OH as an HDC inhibitor. Consequently, this guide provides a comprehensive overview of the principles and methodologies for evaluating potential HDC inhibitors, contextualized for the hypothetical investigation of this compound. The experimental protocols and data presented are based on established methods for known HDC inhibitors and should be adapted and validated for novel compounds.

Introduction: The Role of Histamine and Histidine Decarboxylase

Histamine is a crucial biogenic amine involved in a myriad of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1] It is synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22).[1][2] HDC is the primary and rate-limiting enzyme in the histamine biosynthesis pathway.[2]

In mammals, histamine is predominantly stored in the granules of mast cells and basophils.[3] Upon immunological stimulation, such as an allergen binding to IgE antibodies on these cells, histamine is rapidly released, triggering the characteristic symptoms of allergic reactions.[4][5] These symptoms include vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[6] Given its central role in inflammatory and allergic conditions, the inhibition of HDC presents a compelling therapeutic strategy to control excessive histamine production.[2]

Rationale for Histidine Decarboxylase Inhibition

While conventional antihistamines act by blocking histamine receptors (H1, H2, H3, and H4), they do not prevent the synthesis and release of histamine.[1] Inhibiting HDC offers a proactive approach by targeting the very production of histamine. This could be particularly beneficial in conditions characterized by chronic histamine release and inflammation. Several compounds have been identified as HDC inhibitors, including the irreversible inhibitor α-fluoromethylhistidine and various natural products like epigallocatechin-3-gallate (EGCG) from green tea.[7] The exploration of novel, potent, and specific HDC inhibitors remains an active area of research. Dipeptides such as this compound (Histidyl-Phenylalanine) represent a class of molecules that could potentially interact with the active site of HDC, given their structural similarity to the natural substrate, histidine.

Quantitative Analysis of HDC Inhibition

A critical step in evaluating a potential inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes inhibitory data for known HDC inhibitors. Should this compound be investigated, similar data would need to be generated.

| Inhibitor | Organism/Enzyme Source | IC50 | Ki | Citation |

| (S)-α-fluoromethylhistidine | Human peripheral blood leukocytes | >90% inhibition at 10 µM | - | [7] |

| Epigallocatechin gallate (EGCG) | Recombinant human HDC | ~60% inhibition at 100 µM | - | |

| Epicatechin gallate (ECG) | Recombinant human HDC | - | 10 µM | |

| Rugosin D (from Meadowsweet) | Recombinant human HDC | - | ~0.35-1 µM | [2] |

| Rugosin A (from Meadowsweet) | Recombinant human HDC | - | ~0.35-1 µM | [2] |

Experimental Protocols for Assessing HDC Inhibition

The evaluation of a potential HDC inhibitor like this compound would involve both enzymatic and cell-based assays.

Enzymatic Assay for HDC Activity

This protocol is based on the principle of measuring the product of the HDC-catalyzed reaction, histamine, or the release of CO2. A common method involves the use of a radiolabeled substrate.

Objective: To determine the in vitro inhibitory effect of this compound on HDC activity.

Materials:

-

Recombinant human HDC

-

L-[3H]-histidine (radiolabeled substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., (S)-α-fluoromethylhistidine)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Liquid scintillation cocktail and counter

-

HPLC system for product separation and quantification

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and recombinant human HDC.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (no inhibitor) and a positive control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-[3H]-histidine.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a solution of TCA.

-

Separate the product, [3H]-histamine, from the unreacted substrate, L-[3H]-histidine, using HPLC.

-

Quantify the amount of [3H]-histamine produced using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Histamine Release

This assay measures the ability of a test compound to inhibit histamine synthesis in a cellular context, often using a mast cell line.

Objective: To assess the effect of this compound on induced histamine synthesis and release from mast cells.

Materials:

-

Human mast cell line (e.g., HMC-1)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore like A23187)

-

This compound

-

Lysis buffer

-

Histamine ELISA kit

Procedure:

-

Culture HMC-1 cells to an appropriate density in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Induce histamine synthesis and release by treating the cells with a stimulating agent (e.g., PMA and A23187).

-

Incubate for a suitable period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of histamine in the supernatant using a commercially available ELISA kit.

-

The remaining cells can be lysed to measure intracellular histamine levels or to assess cell viability (e.g., using an MTT assay) to rule out cytotoxicity of the test compound.

-

Calculate the percentage of inhibition of histamine release for each concentration of this compound.

-

Determine the IC50 value for the inhibition of histamine release.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and experimental designs is crucial. The following diagrams, generated using the DOT language, illustrate key concepts.

Conclusion and Future Directions

The inhibition of histidine decarboxylase is a promising therapeutic avenue for managing allergic and inflammatory disorders. While the dipeptide this compound has not been specifically documented as an HDC inhibitor, its structural relation to histidine suggests it could be a candidate for investigation. The methodologies outlined in this guide provide a robust framework for evaluating its potential inhibitory activity. Future research should focus on synthesizing and testing this compound and similar dipeptides in rigorous enzymatic and cell-based assays. Structure-activity relationship studies could further elucidate the molecular requirements for effective HDC inhibition, paving the way for the development of novel, peptide-based therapeutics.

References

- 1. esmed.org [esmed.org]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-induced structural changes regulate histidine decarboxylase activity in Lactobacillus 30a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of Histidine Decarboxylase and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histidine decarboxylase and diamine oxidase by 4-bromo-3-hydroxybenzyloxyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Journey of H-His-Phe-OH: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-His-Phe-OH, composed of L-histidine and L-phenylalanine, represents a class of small biomolecules with potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound and similar dipeptides, offering insights into its journey through the body. While specific in-vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on dipeptide transport and metabolism to construct a probable pharmacokinetic profile.

Absorption: Crossing the Intestinal Barrier

The primary route for the absorption of orally administered dipeptides like this compound is through the intestinal epithelium. This process is predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[1] PepT1 is highly expressed on the apical membrane of enterocytes in the small intestine and facilitates the uptake of a wide variety of di- and tripeptides.[1]

The transport of dipeptides via PepT1 is an active process, driven by a proton gradient. Histidine residues within the transporter, specifically H57 and H121 in rabbit PepT1, have been shown to be crucial for proton binding and substrate recognition, respectively.[2] This suggests that the histidine moiety of this compound likely plays a significant role in its interaction with and transport by PepT1.

Studies on dipeptides containing histidine or phenylalanine have demonstrated their ability to be absorbed intact. For instance, research in rats has shown that dipeptides containing these amino acids can be detected in the mesenteric venous blood following intraluminal administration, confirming their passage across the intestinal wall.[3][4]

Bioavailability: Factors at Play

The oral bioavailability of dipeptides is influenced by several factors, including their affinity for PepT1, susceptibility to hydrolysis by brush border and intracellular peptidases, and potential interactions with other dietary components. The rate of hydrolysis of dipeptides can vary significantly, with an inverse relationship often observed between the rate of hydrolysis and the extent of intact peptide absorption.[3][4]

While specific bioavailability data for this compound is not available, the general principles of dipeptide absorption suggest that a portion of the administered dose is likely to be absorbed intact, while the remainder is hydrolyzed to its constituent amino acids, L-histidine and L-phenylalanine, which are then absorbed by their respective amino acid transporters.

Distribution, Metabolism, and Excretion: The Fate of this compound

Following absorption, intact this compound would enter the systemic circulation and be distributed to various tissues. Unmodified peptides, however, often have short plasma half-lives due to rapid clearance mechanisms, including enzymatic degradation and renal filtration.[5][6]

Metabolism: The primary metabolic fate of this compound is likely hydrolysis into L-histidine and L-phenylalanine by peptidases present in the plasma and various tissues, particularly the liver and kidneys.[6] L-phenylalanine is subsequently metabolized by phenylalanine hydroxylase, primarily in the liver, to form tyrosine.[7]

Excretion: The constituent amino acids and any metabolic byproducts are ultimately excreted by the kidneys.[6]

Quantitative Data Summary

Due to the absence of specific pharmacokinetic studies on this compound, a quantitative data table cannot be provided at this time. Research on dipeptides with similar structures can offer some insights. For example, a study on a metabolically stabilized dipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine, in rats revealed the following pharmacokinetic parameters after intravenous administration:

| Parameter | Value | Unit |

| Clearance | 0.151 ± 0.008 | L/h/kg |

| Volume of Distribution | 0.235 ± 0.012 | L/kg |

| Half-life | 1.14 ± 0.07 | h |

| Data from a study on a structurally related dipeptide analog and may not be representative of this compound.[8] |

Experimental Protocols

To facilitate further research into the pharmacokinetics of this compound, this section outlines key experimental methodologies.

In Vitro Intestinal Transport Studies using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, is a widely accepted in-vitro model for studying intestinal drug absorption.[9][10]

Protocol:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for differentiation and formation of a tight monolayer.

-

Transport Assay:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A solution containing this compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

-

The concentration of this compound and its constituent amino acids in the AP and BL compartments is quantified using a validated analytical method, such as HPLC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vitro Metabolism Studies using Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are used to assess the metabolic stability of compounds.[11][12][13][14]

Protocol:

-

Incubation: this compound is incubated with pooled human or animal liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Time Course Analysis: Aliquots are taken at different time points and the reaction is quenched.

-

Quantification: The remaining concentration of this compound is determined by a suitable analytical method.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life and intrinsic clearance.

Analytical Method for Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a common and sensitive method for quantifying peptides and amino acids in biological matrices like plasma and cell culture media.[15][16][17]

Protocol:

-

Sample Preparation: Proteins in the biological sample (e.g., plasma) are precipitated using an agent like perchloric acid or acetonitrile. The supernatant is then collected.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate this compound from other components.

-

Detection and Quantification: The concentration of the dipeptide is determined using a detector (e.g., a mass spectrometer or a fluorescence detector) and a calibration curve generated with known standards.

Visualizations

Intestinal Absorption Pathway of this compound

Caption: Proposed intestinal absorption and initial metabolism of this compound.

Experimental Workflow for In Vitro Intestinal Transport

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Metabolic Pathway of Phenylalanine

Caption: Primary metabolic pathway of the phenylalanine component of this compound.

Conclusion and Future Directions

While a complete pharmacokinetic profile of this compound remains to be elucidated through dedicated in-vivo studies, the existing body of research on dipeptide transport and metabolism provides a strong foundation for predicting its behavior in the body. The available evidence suggests that this compound is likely absorbed, at least in part, as an intact dipeptide via the PepT1 transporter, with subsequent hydrolysis to its constituent amino acids.

Future research should focus on conducting formal pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability. Furthermore, detailed metabolic stability studies using various in-vitro systems will be crucial to fully understand its metabolic fate. This information will be invaluable for the rational design and development of this compound as a potential therapeutic agent.

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Functional roles of histidine and tyrosine residues in the H(+)-peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. [PDF] Intestinal absorption of dipeptides containing glycine, phenylalanine, proline, beta-alanine or histidine in the rat. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dls.com [dls.com]

- 15. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of H-His-Phe-OH and Related Peptides with Specific Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known protein interactions of the tripeptide H-His-Phe-OH and its closely related cyclic dipeptide, Cyclo(His-Phe). Due to the limited availability of specific data on this compound, this document synthesizes information on related compounds to offer insights into its potential biological activities and mechanisms of action. The guide includes a summary of a known protein target for this compound, a detailed exploration of the biological activities of Cyclo(His-Phe), relevant experimental protocols for studying peptide-protein interactions, and diagrams of associated signaling pathways and experimental workflows.

Introduction

Small peptides are increasingly recognized for their significant roles in various physiological processes and their potential as therapeutic agents. The tripeptide this compound, composed of Histidine and Phenylalanine, and its cyclic derivative, Cyclo(His-Phe), are of particular interest due to the bioactive nature of their constituent amino acids. This guide aims to consolidate the current understanding of their interactions with protein targets, providing a valuable resource for researchers in drug discovery and development.

This compound and Its Known Protein Target

Direct research on the specific protein targets of the linear tripeptide this compound is limited. However, it has been identified as a competitive inhibitor of histidine decarboxylase.[1] This enzyme is responsible for the conversion of histidine to histamine, a key mediator in inflammatory responses, gastric acid secretion, and neurotransmission. The inhibitory action of this compound on histidine decarboxylase suggests its potential utility in modulating histamine-related physiological and pathological processes.

Biological Activities of the Related Cyclic Dipeptide, Cyclo(His-Phe)

The cyclic form of the His-Phe dipeptide, Cyclo(L-histidyl-L-phenylalanyl) or Cyclo(His-Phe), has been the subject of more extensive research, revealing a range of biological activities. These findings provide a basis for speculating on the potential, though unconfirmed, activities of the linear this compound.

Table 1: Summary of Biological Activities of Cyclo(His-Phe)

| Biological Activity | Observed Effect | Cell Lines/Model System | Reference |

| Anti-tumor Activity | Significant reduction of cell viability, particularly in cervical carcinoma cells. | HeLa, WHCO3, MCF-7 cell lines | [2][3] |

| Cardiovascular Effects | Gradual reduction in heart rate and a decrease in coronary flow rate. | Isolated rat heart studies | [2][3] |

| Ion Channel Modulation | Blocking of sodium and calcium ion channels, and opening of inward rectifying potassium ion channels. | Ventricular myocytes of rats (patch-clamp studies) | [2][3] |

| Antifungal Activity | Excellent antifungal activity. | Not specified | [2][3] |

These diverse activities suggest that Cyclo(His-Phe), and potentially this compound, may interact with multiple protein targets, including those involved in cell proliferation, cardiac function, and microbial growth.

Experimental Protocols for Studying Peptide-Protein Interactions

To facilitate further research into the protein targets of this compound and related peptides, this section details common experimental methodologies.

Peptide Array Screening

Peptide arrays are a high-throughput method for identifying and mapping protein-protein interactions.

-

Principle: A library of peptides is synthesized on a solid support (e.g., a cellulose membrane). This array is then incubated with a target protein. Binding events are detected, typically using a labeled antibody against the target protein, revealing which peptides in the array interact with the protein.[4][5]

-

Workflow:

Peptide Array Screening Workflow

Affinity Pull-Down Assays

Affinity pull-down assays are used to isolate and identify binding partners of a "bait" peptide from a complex mixture like a cell lysate.

-

Principle: A biotinylated version of the peptide of interest is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate. Proteins that bind to the peptide are "pulled down" with the beads, washed, and then eluted for identification by methods such as mass spectrometry.[6]

-

Workflow:

Biophysical Assays for Quantitative Analysis

To obtain quantitative binding data, several biophysical techniques can be employed.

-

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics by detecting changes in the refractive index at the surface of a sensor chip when a protein (analyte) flows over an immobilized peptide (ligand).

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of a protein to a peptide in solution, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

-

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a protein. This change is dependent on the size of the molecular complex.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where an immobilized peptide is incubated with a protein, and the binding is detected using an antibody conjugated to an enzyme that produces a measurable color change. [7]

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, peptides often exert their effects by interacting with cell surface receptors, such as G-protein-coupled receptors (GPCRs), which can trigger intracellular signaling cascades.

Conclusion and Future Directions

The available evidence indicates that this compound is a competitive inhibitor of histidine decarboxylase, suggesting a clear avenue for further investigation into its therapeutic potential. The broad biological activities of its cyclic counterpart, Cyclo(His-Phe), hint at a wider range of protein interactions that remain to be explored for the linear tripeptide. Future research should focus on:

-

Target Identification and Validation: Employing the experimental protocols outlined in this guide to identify and validate novel protein targets for this compound.

-

Quantitative Binding Analysis: Determining the binding affinities (e.g., Kd, Ki, IC50) of this compound for its identified targets.

-

Elucidation of Signaling Pathways: Mapping the downstream signaling cascades modulated by the interaction of this compound with its protein targets.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the peptide structure affect its binding affinity and biological activity.

A deeper understanding of the molecular interactions of this compound will be crucial for harnessing its full potential in the development of novel therapeutics.

References

- 1. This compound peptide [novoprolabs.com]

- 2. An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. lifetein.com [lifetein.com]

- 7. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]

The Biological Effects of H-His-Phe-OH: A Technical Review of its Potential as a Histidine Decarboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-His-Phe-OH, composed of L-histidine and L-phenylalanine, has been identified as a competitive inhibitor of histidine decarboxylase (HDC), the key enzyme in histamine biosynthesis. This whitepaper provides a comprehensive technical review of the known biological effects of this compound, with a primary focus on its inhibitory action on HDC and the consequential impact on gastric acid secretion. This document synthesizes available data, outlines relevant experimental methodologies, and presents key signaling pathways to support further research and drug development efforts targeting histamine-mediated physiological processes.

Introduction: The Significance of Histamine and Histidine Decarboxylase

Histamine, a biogenic amine, is a crucial mediator in a wide array of physiological and pathological processes, including allergic and inflammatory responses, neurotransmission, and the regulation of gastric acid secretion.[1][2] The synthesis of histamine is catalyzed by a single enzyme, L-histidine decarboxylase (HDC) (EC 4.1.1.22), which facilitates the decarboxylation of the essential amino acid L-histidine.[3][4] Given its singular role in histamine production, HDC presents a strategic target for therapeutic intervention in conditions characterized by excessive histamine activity. The inhibition of HDC offers a direct mechanism to control histamine levels and mitigate its downstream effects.

The dipeptide this compound has been reported as a competitive inhibitor of mammalian histidine decarboxylase.[5] This document aims to consolidate the understanding of this compound's biological effects, with a particular emphasis on its potential as a modulator of histamine-dependent pathways.

This compound as a Competitive Inhibitor of Histidine Decarboxylase

The primary reported biological effect of this compound is its ability to competitively inhibit histidine decarboxylase. Competitive inhibition implies that this compound likely binds to the active site of the HDC enzyme, thereby competing with the natural substrate, L-histidine, and reducing the rate of histamine synthesis.

Quantitative Data on HDC Inhibition

While the seminal work by Hammar and Ragnarsson in 1979 identified this compound as a competitive inhibitor of HDC, specific quantitative data such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) are not available in the currently accessible literature.[5] The following table is provided as a template to be populated once this critical data is obtained from the primary source.

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |

| This compound | Mammalian | Competitive | Data Not Available | Data Not Available | [5] |

Proposed Experimental Protocol for Determining HDC Inhibition

A detailed experimental protocol from the original study is not currently available. However, a standard methodology for assessing the inhibition of HDC by this compound in vitro would likely involve the following steps. This protocol is a generalized representation based on common enzyme inhibition assay principles.

Objective: To determine the inhibitory effect and kinetics of this compound on histidine decarboxylase activity.

Materials:

-

Purified or partially purified histidine decarboxylase (e.g., from mammalian tissue)

-

L-Histidine (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Reaction buffer (e.g., phosphate buffer at optimal pH for the enzyme)

-

Detection reagent for histamine (e.g., o-phthalaldehyde for fluorometric detection) or a method to measure CO2 production.

-

Spectrofluorometer or other appropriate detection instrument.

Methodology:

-

Enzyme Preparation: Prepare a stock solution of histidine decarboxylase in a suitable buffer.

-

Inhibitor and Substrate Preparation: Prepare stock solutions of this compound and L-histidine in the reaction buffer.

-

Assay Setup:

-

In a series of reaction vessels, add the reaction buffer, PLP, and varying concentrations of this compound.

-

Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of L-histidine to each vessel.

-

Incubation: Incubate the reaction mixtures for a defined period under optimal conditions.

-

Termination of Reaction: Stop the reaction (e.g., by adding a strong acid).

-

Detection of Histamine: Quantify the amount of histamine produced using a suitable method, such as fluorometric detection after derivatization with o-phthalaldehyde.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Implications for Gastric Acid Secretion

One of the most well-established physiological roles of histamine is the stimulation of gastric acid secretion.[6][7][8] Histamine is synthesized and released by enterochromaffin-like (ECL) cells in the gastric mucosa and acts on H2 receptors on parietal cells, leading to the secretion of hydrochloric acid into the stomach lumen.

By inhibiting HDC, this compound is expected to reduce the local synthesis of histamine in the gastric mucosa, thereby decreasing the stimulation of parietal cells and leading to a reduction in gastric acid secretion. The effect of this compound on gastric acid secretion was reportedly described by Mattsson et al. in 1982, though the specifics of this study are not detailed in the currently available literature.

Signaling Pathway of Histamine-Mediated Gastric Acid Secretion

The following diagram illustrates the signaling pathway of gastric acid secretion and the putative point of intervention for this compound.

Other Potential Biological Effects

While the primary focus of this review is on the inhibition of HDC, the constituent amino acids of this compound, histidine and phenylalanine, are precursors to numerous biologically active molecules.[9][10] Histidine is a precursor to carnosine, an antioxidant and pH-buffering dipeptide.[11] Phenylalanine is a precursor to tyrosine, which in turn is a precursor for catecholamines such as dopamine, norepinephrine, and epinephrine.[9] Therefore, it is conceivable that this compound could have other, as yet uncharacterized, biological effects related to these pathways. Further research is warranted to explore these possibilities.

Conclusion and Future Directions

This compound is a dipeptide with a documented, albeit not fully quantified in accessible literature, role as a competitive inhibitor of histidine decarboxylase. This primary biological effect positions it as a potential modulator of histamine-mediated physiological processes, most notably gastric acid secretion. The lack of readily available quantitative data (Ki, IC50) and detailed experimental protocols from the original studies represents a significant knowledge gap that hinders a complete assessment of its potency and therapeutic potential.

Future research should prioritize:

-

Replication and Quantitative Analysis: Replicating the original findings of Hammar and Ragnarsson to determine the precise inhibitory constants of this compound against HDC from various species, including humans.

-

In Vivo Studies: Conducting in vivo studies in animal models to evaluate the effect of this compound on gastric acid secretion and other histamine-dependent processes.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its viability as a drug candidate.

-

Exploration of Other Biological Activities: Investigating potential off-target effects or additional biological activities of this compound related to histidine and phenylalanine metabolism.

A thorough understanding of the biological effects of this compound will be invaluable for researchers and drug development professionals exploring novel therapeutic strategies for managing conditions associated with dysregulated histamine production.

References

- 1. The regulation of histidine decarboxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current concepts on physiological control of gastric acid secretion. Clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulation of gastric acid secretion - clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Solid-Phase Synthesis of H-His-Phe-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide H-His-Phe-OH. The synthesis employs the widely used 9-fluorenylmethoxycarbonyl (Fmoc) strategy.[1] The process begins from the C-terminus by anchoring Fmoc-protected Phenylalanine (Fmoc-Phe-OH) to a 2-Chlorotrityl chloride (2-CTC) resin.[2][3] This specific resin is highly acid-labile, making it ideal for the preparation of peptides with a free C-terminal carboxylic acid under mild cleavage conditions.[3][4] The subsequent amino acid, Histidine, is introduced as Fmoc-His(Trt)-OH. The trityl (Trt) group protects the reactive imidazole side chain of Histidine during synthesis and is removed during the final cleavage step.[5][6] The standard synthesis cycle involves iterative steps of Fmoc deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid.[7][8] Finally, the dipeptide is cleaved from the resin and all protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.[9][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound on a 0.25 mmol scale.

| Parameter | Specification | Molar Equivalents (relative to resin loading) | Notes |

| Resin | |||

| Type | 2-Chlorotrityl chloride (2-CTC) Resin | - | Ideal for peptides with C-terminal acids.[2] |

| Substitution | ~1.0 mmol/g | - | Refer to the manufacturer's Certificate of Analysis. |

| Starting Quantity | 250 mg (0.25 mmol) | 1.0 | |

| First Amino Acid Loading | |||

| Amino Acid | Fmoc-Phe-OH | 1.0 | Lower equivalence minimizes double loading. |

| Base | N,N-Diisopropylethylamine (DIPEA) | 2.5 | |

| Capping Agent | Methanol (MeOH) | - | Used to cap unreacted resin sites. |

| Peptide Coupling | |||

| Amino Acid | Fmoc-His(Trt)-OH | 3.0 | Using excess drives the reaction to completion. |

| Coupling Reagent | HBTU | 2.9 | A common and effective coupling reagent.[11] |

| Base | N,N-Diisopropylethylamine (DIPEA) | 6.0 | Required for the coupling reaction.[11] |

| Deprotection & Cleavage | |||

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | - | Standard reagent for Fmoc removal.[1] |

| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | - | Reagent K is also a suitable alternative.[12] |

| Cleavage Volume | 10 mL per gram of resin | - | Ensures complete immersion and reaction. |

Experimental Protocol

This protocol details the manual synthesis of this compound starting from 2-CTC resin.

Resin Preparation and First Amino Acid Loading (Fmoc-Phe-OH)

-

Place 250 mg of 2-Chlorotrityl chloride resin (~1.0 mmol/g substitution) into a fritted reaction vessel.

-

Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.

-

Drain the DCM.

-

In a separate vial, dissolve Fmoc-Phe-OH (97 mg, 0.25 mmol, 1.0 eq) in 4 mL of DCM.

-

Add DIPEA (109 µL, 0.625 mmol, 2.5 eq) to the amino acid solution.

-

Add the amino acid solution to the swollen resin. Agitate the mixture gently for 1 hour.

-

To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol (MeOH) and continue to agitate for an additional 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

-

Wash the resin with DCM (3 x 5 mL) and perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (465 mg, 0.75 mmol, 3.0 eq) and HBTU (280 mg, 0.73 mmol, 2.9 eq) in 3 mL of DMF.

-

Add DIPEA (261 µL, 1.5 mmol, 6.0 eq) to the solution to activate the amino acid. The solution will typically change color. Allow pre-activation to proceed for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure described in Step 2 .

-

After the final DMF washes, wash the resin with DCM (3 x 5 mL) followed by methanol (3 x 5 mL).

-

Dry the peptidyl-resin under high vacuum for at least 2 hours before cleavage.[13]

Cleavage and Global Deprotection

-

Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Place the dried resin in a clean reaction vessel.

-

Add 2.5 mL of the cleavage cocktail to the resin (10 mL/g).

-

Agitate the mixture at room temperature for 2 hours. This step cleaves the peptide from the resin and removes the Trt protecting group from the Histidine side chain.[9][12]

-

Filter the solution to separate the resin beads, collecting the filtrate in a clean centrifuge tube.

-

Wash the resin beads with an additional 1 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate slightly under a gentle stream of nitrogen if necessary.

-

Add the TFA solution dropwise to a centrifuge tube containing 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

-

Place the tube in a freezer for 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.

-

After the final wash, dry the white solid under vacuum to yield the crude this compound peptide.

-

The crude product should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. Fmoc-Phe-OH | 35661-40-6 | Benchchem [benchchem.com]

- 2. Seplife® 2-Chlorotrityl Chloride Resin - Sunresin [sunresinlifesciences.com]

- 3. chempep.com [chempep.com]